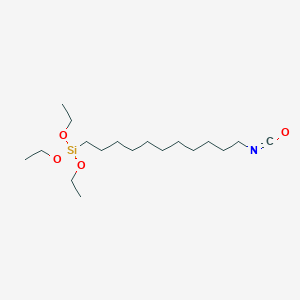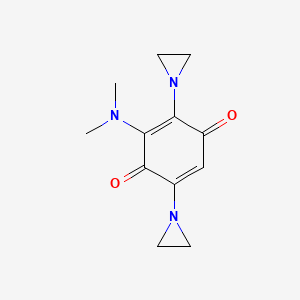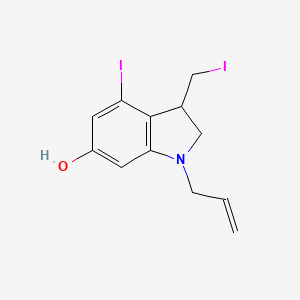![molecular formula C24H17N3 B12552175 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- CAS No. 186956-39-8](/img/structure/B12552175.png)
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be achieved through various synthetic routes. One common method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases by binding to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine, 1,3-diphenyl-: This compound lacks one phenyl group compared to 1,3,6-triphenyl- derivative, which may affect its chemical properties and biological activity.
1H-Pyrazolo[3,4-b]pyridine, 1,3,5-triphenyl-: The substitution pattern differs, potentially leading to variations in reactivity and applications.
The unique 1,3,6-triphenyl substitution pattern of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
186956-39-8 |
|---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,3,6-triphenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H17N3/c1-4-10-18(11-5-1)22-17-16-21-23(19-12-6-2-7-13-19)26-27(24(21)25-22)20-14-8-3-9-15-20/h1-17H |
InChI Key |
ZAACCGFEJGZGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)

![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)

![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)


